molecular formula C7H9N3O2 B10953798 1,5-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole

1,5-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole

Cat. No.: B10953798
M. Wt: 167.17 g/mol
InChI Key: VOYRCNJZEJVNNR-ONEGZZNKSA-N
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Description

(E)-1,5-Dimethyl-4-(2-nitrovinyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a nitrovinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,5-Dimethyl-4-(2-nitrovinyl)-1H-pyrazole typically involves the condensation of 1,5-dimethyl-1H-pyrazole with a nitroalkene. One common method is the nitroaldol (Henry) reaction, where the pyrazole is reacted with nitroethene in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of (E)-1,5-Dimethyl-4-(2-nitrovinyl)-1H-pyrazole may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Scale-up procedures often include rigorous purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(E)-1,5-Dimethyl-4-(2-nitrovinyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(E)-1,5-Dimethyl-4-(2-nitrovinyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1,5-Dimethyl-4-(2-nitrovinyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The nitrovinyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also bind to specific protein targets, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (E)-1,5-Dimethyl-4-(2-nitrovinyl)benzene
  • (E)-1,5-Dimethyl-4-(2-nitrovinyl)pyridine
  • (E)-1,5-Dimethyl-4-(2-nitrovinyl)thiophene

Uniqueness

(E)-1,5-Dimethyl-4-(2-nitrovinyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

1,5-dimethyl-4-[(E)-2-nitroethenyl]pyrazole

InChI

InChI=1S/C7H9N3O2/c1-6-7(3-4-10(11)12)5-8-9(6)2/h3-5H,1-2H3/b4-3+

InChI Key

VOYRCNJZEJVNNR-ONEGZZNKSA-N

Isomeric SMILES

CC1=C(C=NN1C)/C=C/[N+](=O)[O-]

Canonical SMILES

CC1=C(C=NN1C)C=C[N+](=O)[O-]

Origin of Product

United States

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